(1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL
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Overview
Description
(1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a furan ring. This compound is of interest in various fields due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfuran and a suitable chiral auxiliary.
Formation of Intermediate: The furan ring is functionalized to introduce the necessary substituents. This may involve reactions such as halogenation, followed by substitution with an appropriate nucleophile.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Final Steps: The protected amino and hydroxyl groups are deprotected under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and biocatalytic methods may also be employed to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, carbamates, or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Acyl chlorides, isocyanates, or alkyl halides.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of amides, carbamates, or other substituted derivatives.
Scientific Research Applications
(1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent or as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL: shares structural similarities with other chiral amino alcohols and furan derivatives.
Examples: (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)ethanol, (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)butan-2-OL.
Uniqueness
Chirality: The specific (1R,2S) configuration imparts unique stereochemical properties.
Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and biological activity.
Furan Ring: The furan ring contributes to the compound’s aromaticity and potential for π-π interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(5-methylfuran-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H13NO2/c1-5-3-4-7(11-5)8(9)6(2)10/h3-4,6,8,10H,9H2,1-2H3/t6-,8+/m0/s1 |
InChI Key |
AYVBPBMGWNLYBA-POYBYMJQSA-N |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H]([C@H](C)O)N |
Canonical SMILES |
CC1=CC=C(O1)C(C(C)O)N |
Origin of Product |
United States |
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